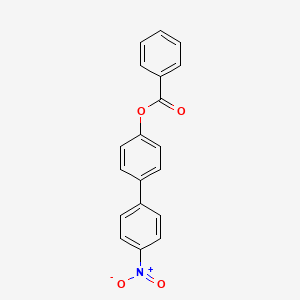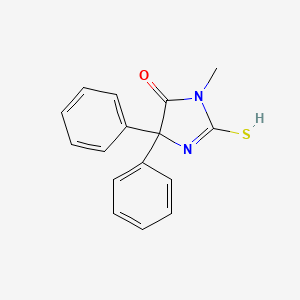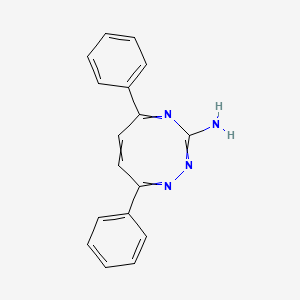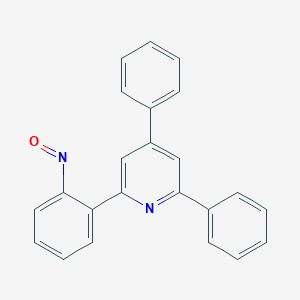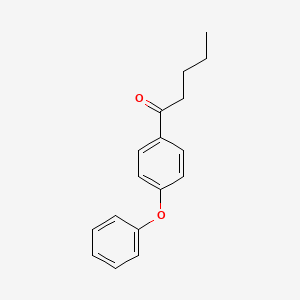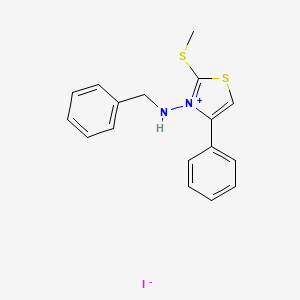
3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide is a complex organic compound that belongs to the thiazolium family This compound is characterized by its unique structure, which includes a thiazolium ring substituted with benzylamino, methylsulfanyl, and phenyl groups The presence of the iodide ion further adds to its distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide typically involves a multi-step process. One common method includes the reaction of benzylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and may require the use of a catalyst to facilitate the formation of the thiazolium ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored and controlled to maintain consistency and efficiency in production .
化学反应分析
Types of Reactions
3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions result in the formation of new thiazolium salts with different anions .
科学研究应用
3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.
作用机制
The mechanism of action of 3-(benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets. In biological systems, the compound may interact with cellular proteins and enzymes, leading to the disruption of essential biochemical pathways. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and membrane integrity. The compound’s anticancer properties may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
Pyridinium Salts: Structurally similar to thiazolium salts, pyridinium salts are also used in various chemical and biological applications.
Imidazolium Salts: Another class of compounds with a similar structure, imidazolium salts are known for their use in ionic liquids and as catalysts in organic synthesis.
Uniqueness
3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylamino and methylsulfanyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
属性
IUPAC Name |
N-benzyl-2-methylsulfanyl-4-phenyl-1,3-thiazol-3-ium-3-amine;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2S2.HI/c1-20-17-19(18-12-14-8-4-2-5-9-14)16(13-21-17)15-10-6-3-7-11-15;/h2-11,13,18H,12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGCWDPVFIBIJM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=[N+](C(=CS1)C2=CC=CC=C2)NCC3=CC=CC=C3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
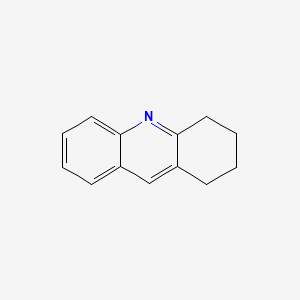
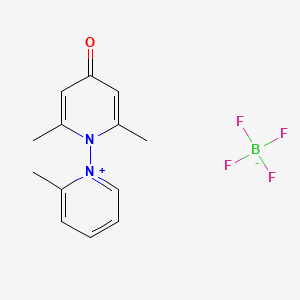
![1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B7777874.png)
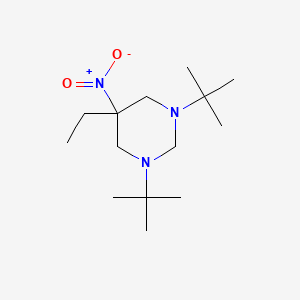
![5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride](/img/structure/B7777883.png)
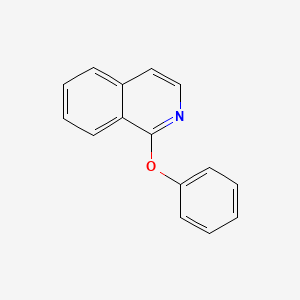
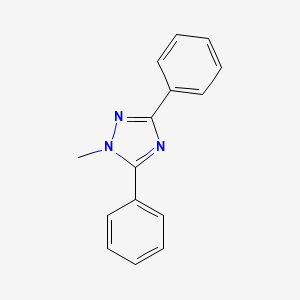
![8-Tetradecyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B7777901.png)
